molecular formula C10H22O B125120 2-Propyl-1-heptanol CAS No. 10042-59-8

2-Propyl-1-heptanol

Cat. No. B125120
CAS RN: 10042-59-8
M. Wt: 158.28 g/mol
InChI Key: YLQLIQIAXYRMDL-UHFFFAOYSA-N
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Description

2-Propyl-1-heptanol (2-PH) is a branched C10 fatty alcohol . It is a colorless, waxy solid . It is mainly used as a plasticizer alcohol (phthalic anhydride, trimellitic anhydride, and adipic acid), and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .


Synthesis Analysis

2-Propyl-1-heptanol is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .


Molecular Structure Analysis

The molecular formula of 2-Propyl-1-heptanol is C10H22O . The IUPAC name is 2-propylheptan-1-ol . The InChI is InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 . The InChIKey is YLQLIQIAXYRMDL-UHFFFAOYSA-N . The Canonical SMILES is CCCCCC(CCC)CO .


Chemical Reactions Analysis

2-Propyl-1-heptanol is the precursor to Di-propylheptyl-phthalate (DPHP), a similar component to Di-ethylhexyl-phthalate (DEHP) and Di-octyl-phtalate (DOP) which is made from 2-Ethyl Hexanol (2-EH) .


Physical And Chemical Properties Analysis

The molecular weight of 2-Propyl-1-heptanol is 158.28 g/mol . It has a XLogP3-AA of 3.8 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It has seven rotatable bond counts . The exact mass is 158.167065321 g/mol .

Scientific Research Applications

  • Toxicology and Safety Assessment :

    • 2-Propyl-1-heptanol is used in toxicological studies to assess repeated-dose toxicity and establish no observed adverse effect levels (NOAELs) for various derivatives. In one study, the NOAELs for 2-Propyl-1-heptanol were determined, indicating its role in predicting repeated-dose toxicity for 2-alkyl-1-alkanols in the C5 to C13 category. This type of research is significant for understanding the safety profile of various compounds (Schultz et al., 2017).
  • Chemical Synthesis and Catalysis :

    • 2-Propyl-1-heptanol is utilized in chemical synthesis. A study explored its use as a raw material in the synthesis of Di-(2-Propyl Heptyl) Phthalate, catalyzed by solid superacid resin, demonstrating its role in industrial chemistry and catalysis (Xu, 2014).
    • Another study focused on the preparation of 2-propyl heptanol through the catalytic hydrogenation of 2-propyl-2-heptenal, highlighting its application in developing efficient catalytic processes for alcohol production (Tang, Zhou, & Feng, 2004).
  • Solubility and Phase Behavior Studies :

    • The solubility and phase behavior of 2-Propyl-1-heptanol and related compounds have been studied in different contexts, such as in supercritical CO2 systems. These studies are crucial for understanding the physicochemical properties of these compounds (Liu et al., 2003).
  • Biosynthesis and Biocatalysis :

    • Research has also been conducted on the biosynthesis of related compounds, such as (S)-1-chloro-2-heptanol, using fungi like Curvularia hominis. This showcases the potential of 2-Propyl-1-heptanol and its derivatives in biocatalytic processes and the production of valuable chemicals (Xu et al., 2022).
  • Surface Tension and Viscosity Studies :

    • Studies have been conducted on the effect of 2-Propyl-1-heptanol on the surface tension and viscosity of water, which is important for understanding its physicochemical interactions and potential applications in various industrial processes (Kumar et al., 2020).
  • Environmental and Analytical Applications :

    • 2-Propyl-1-heptanol has been used in studies focusing on electromembrane extraction techniques, showcasing its role in analytical chemistry and environmental applications (Rahimi & Nojavan, 2018).

Safety And Hazards

When handling 2-Propyl-1-heptanol, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Adequate ventilation should be ensured . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used . Precautionary measures against static discharges should be taken .

properties

IUPAC Name

2-propylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLIQIAXYRMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029302
Record name 2-Propyl-1-heptanol
Source EPA DSSTox
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Heptanol, 2-propyl-
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Product Name

2-Propyl-1-heptanol

CAS RN

10042-59-8
Record name 2-Propylheptanol
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Record name 2-Propyl-1-heptanol
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Record name 1-Heptanol, 2-propyl-
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Record name 2-Propyl-1-heptanol
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Record name 2-propylheptan-1-ol
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Record name 2-PROPYL-1-HEPTANOL
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Synthesis routes and methods

Procedure details

The C5 aldehyde mixture thus obtained can be converted, for example by aldol condensation and subsequent hydrogenation of the aldol condensate, to a decanol mixture. In the case of C5 aldehyde mixtures in which the proportion of n-valeraldehyde is less than 95%, it is advisable to remove a proportion of the 2-methylbutanal by distillation in order to obtain a high-quality decanol mixture with a content of 2-propylheptanol of more than 90%.
[Compound]
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C5 aldehyde
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C5 aldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
J Wei, L Yi, W Yuxin, E Li, Z Yujie, F Zhang… - Journal of Chemical & …, 2023 - ACS Publications
… and w 2 I represent the mass fractions of 2-propyl-1-heptanol and 1,3-propanediol in the water-… mass fractions of 2-propyl-1-heptanol and 1,3-propanediol in the 2-propyl-1-heptanol-rich …
Number of citations: 0 pubs.acs.org
H An, R Wang, W Wang, D Sun, X Zhao… - Chinese Journal of …, 2022 - Elsevier
… The relative mass calibration factors of n-pentanal, pentanol, 2-propyl-2-heptanal, 2-propylheptanal and 2-propyl-1-heptanol compared with the cyclohexanol were 1.208, 1.098, 0.984, …
Number of citations: 4 www.sciencedirect.com
IL Simakova - shokubai.org
… resulted in formation of the target product 2-propyl-1-heptanol, whereas other products, such … the reaction and improves selectivity to 2-propyl-1heptanol. Other parameters influencing …
Number of citations: 0 www.shokubai.org
VN Panchenko, EA Paukshtis, DY Murzin… - Industrial & …, 2017 - ACS Publications
… in the formation of the target product 2-propyl-1-heptanol (Guerbet alcohol), whereas pentanal, 2… the reaction and improves selectivity to 2-propyl-1-heptanol. Acid–base properties of the …
Number of citations: 27 pubs.acs.org
Y Yu, L Yi, J Wei, H Guo, M Li - Journal of Solution Chemistry, 2023 - Springer
… 2-propyl-1-heptanol and isopropyl ether, the D of 2-ethyl-1-hexanol in the extractant-rich phase decreases with the increase of its content, which indicates that the 2-propyl-1-heptanol …
Number of citations: 1 link.springer.com
K Yuan, S Li, F Zhong - Bioresource technology, 2020 - Elsevier
… During phenol and indole degradation processes, part of metabolites (eg, 2,3-hexanedione, 2-ethyl-1-hexanol, nonanal, 2-propyl-1-heptanol, butanoic acid, butyl ester and butanoic …
Number of citations: 20 www.sciencedirect.com
TW Schultz, KR Przybylak, AN Richarz, CL Mellor… - Computational …, 2017 - Elsevier
… in 602 of them and 2-propyl-1-heptanol has been assessed in about 250 assays. The number of active assays varies, six for 2-ethyl-1-hexanol and four for 2-propyl-1-heptanol. No other …
Number of citations: 29 www.sciencedirect.com
T Matsu-Ura, S Sakaguchi, Y Obora… - The Journal of organic …, 2006 - ACS Publications
… 1-Pentanol (1b) and 1-hexanol (1c) were reacted in the presence of [Cp*IrCl 2 ] 2 and t-BuOK at 120 C for 4 h to give 2-propyl-1-heptanol (2b) and 2-butyl-1-octanol (2c) in almost …
Number of citations: 155 pubs.acs.org
S SAHA, A GHOSH, S ACHARYYA… - Biodiversitas Journal of …, 2022 - smujo.id
… Among the four common bioactive compounds 1-heptanol, 2-propyl- (2-propyl-1 heptanol) is an oxo-alcohol (branched fatty alcohol) biosynthesized by pathway …
Number of citations: 1 smujo.id
PL Burk, RL Pruett, KS Campo - Journal of molecular catalysis, 1985 - Elsevier
The multiple roles played by both the rhodium and alkoxide catalysts in the efficient and mild condensation of alcohols to higher molecular weight alcohols, the Guerbet reaction, have …
Number of citations: 66 www.sciencedirect.com

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